molecular formula C14H19N5O2S B2890177 1-(cyclopropanesulfonyl)-4-{3-methyl-3H-imidazo[4,5-b]pyridin-2-yl}piperazine CAS No. 2415585-11-2

1-(cyclopropanesulfonyl)-4-{3-methyl-3H-imidazo[4,5-b]pyridin-2-yl}piperazine

Cat. No.: B2890177
CAS No.: 2415585-11-2
M. Wt: 321.4
InChI Key: VYHXUKRIFZQBFC-UHFFFAOYSA-N
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Description

1-(cyclopropanesulfonyl)-4-{3-methyl-3H-imidazo[4,5-b]pyridin-2-yl}piperazine is a heterocyclic compound that features a unique combination of functional groups, including a cyclopropylsulfonyl group, a piperazine ring, and an imidazo[4,5-b]pyridine core

Properties

IUPAC Name

2-(4-cyclopropylsulfonylpiperazin-1-yl)-3-methylimidazo[4,5-b]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19N5O2S/c1-17-13-12(3-2-6-15-13)16-14(17)18-7-9-19(10-8-18)22(20,21)11-4-5-11/h2-3,6,11H,4-5,7-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VYHXUKRIFZQBFC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C=CC=N2)N=C1N3CCN(CC3)S(=O)(=O)C4CC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.40 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(cyclopropanesulfonyl)-4-{3-methyl-3H-imidazo[4,5-b]pyridin-2-yl}piperazine typically involves multi-step reactions starting from readily available precursors. One common synthetic route involves the cyclization of a suitable precursor to form the imidazo[4,5-b]pyridine core, followed by the introduction of the piperazine ring and the cyclopropylsulfonyl group. Key steps in the synthesis may include:

    Cyclization: Formation of the imidazo[4,5-b]pyridine core through cyclization reactions.

    Nucleophilic Substitution: Introduction of the piperazine ring via nucleophilic substitution reactions.

    Sulfonylation: Addition of the cyclopropylsulfonyl group through sulfonylation reactions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to ensure high yield and purity. This can include the use of advanced catalytic systems, optimized reaction conditions, and efficient purification techniques.

Chemical Reactions Analysis

Types of Reactions

1-(cyclopropanesulfonyl)-4-{3-methyl-3H-imidazo[4,5-b]pyridin-2-yl}piperazine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can be employed to modify the functional groups within the compound.

    Substitution: Nucleophilic or electrophilic substitution reactions can be used to introduce different substituents onto the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Reagents such as alkyl halides or sulfonyl chlorides for nucleophilic substitution.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various alkyl or aryl groups.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 1-(cyclopropanesulfonyl)-4-{3-methyl-3H-imidazo[4,5-b]pyridin-2-yl}piperazine involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways or interact with receptors that regulate cell growth and proliferation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(cyclopropanesulfonyl)-4-{3-methyl-3H-imidazo[4,5-b]pyridin-2-yl}piperazine is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its cyclopropylsulfonyl group and piperazine ring contribute to its potential as a versatile and bioactive compound.

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